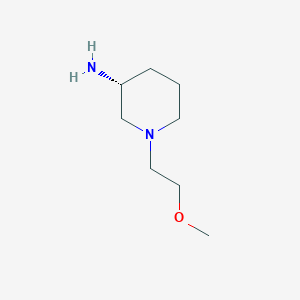
4-(2-Ethoxyethoxy)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methyl group and a 4-(2-ethoxyethoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Ethoxylation: The 2-methylbenzoic acid undergoes ethoxylation to introduce the 4-(2-ethoxyethoxy) group. This step involves the reaction of 2-methylbenzoic acid with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethoxylation process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(2-ethoxyethoxy)-2-methylbenzaldehyde, while reduction may produce 4-(2-ethoxyethoxy)-2-methylbenzyl alcohol.
Applications De Recherche Scientifique
4-(2-Ethoxyethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxyethoxy groups can enhance the compound’s solubility and facilitate its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Ethoxyethoxy)benzoic acid: Similar structure but lacks the 2-methyl group.
2-(2-Ethoxyethoxy)acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.
2-(2-Methoxyethoxy)ethoxy acetic acid: Similar ethoxyethoxy groups but with a different core structure.
Uniqueness
4-(2-Ethoxyethoxy)-2-methylbenzoic acid is unique due to the presence of both the 2-methyl group and the 4-(2-ethoxyethoxy) group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-15-6-7-16-10-4-5-11(12(13)14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Clé InChI |
FHCJSLUSTVSKTD-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC(=C(C=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




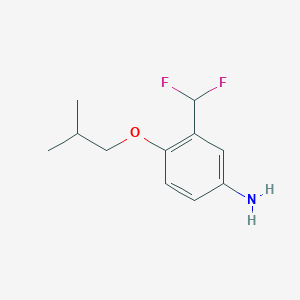
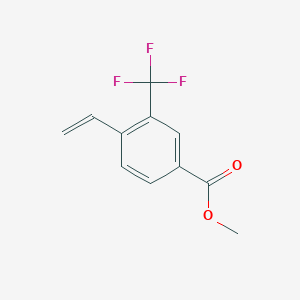
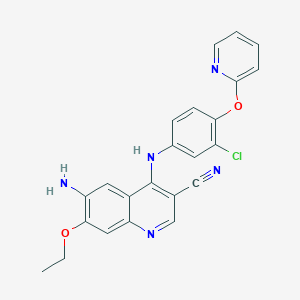
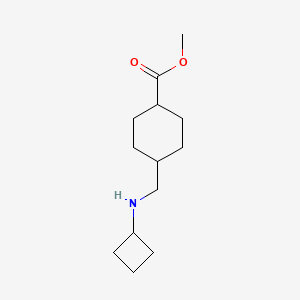
![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)
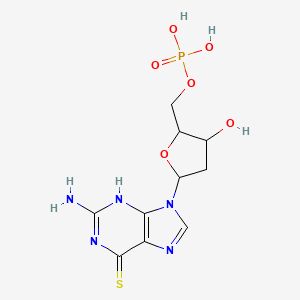


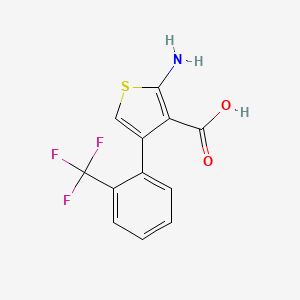
![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)

